molecular formula C17H25NO3 B15189656 3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanoate CAS No. 67466-05-1

3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanoate

Cat. No.: B15189656
CAS No.: 67466-05-1
M. Wt: 291.4 g/mol
InChI Key: RRQNVSHRFNLZEO-UHFFFAOYSA-N
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Description

3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanoate is a chemical compound with the molecular formula C17H25NO3 It is a derivative of phenylpropanoic acid and contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanoate typically involves the esterification of 3-hydroxy-2-phenylpropanoic acid with 3-piperidin-1-ylpropanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-phenylpropanoic acid or 3-oxo-2-phenylpropanoate.

    Reduction: Formation of 3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanoic acid: A related compound with similar structural features but lacking the piperidine ring.

    Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine itself or substituted piperidines.

Uniqueness

3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanoate is unique due to the combination of the piperidine ring and the phenylpropanoate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

67466-05-1

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H25NO3/c19-14-16(15-8-3-1-4-9-15)17(20)21-13-7-12-18-10-5-2-6-11-18/h1,3-4,8-9,16,19H,2,5-7,10-14H2

InChI Key

RRQNVSHRFNLZEO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCOC(=O)C(CO)C2=CC=CC=C2

Origin of Product

United States

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